molecular formula C11H20O2 B14191851 3-Heptyl-3,6-dihydro-1,2-dioxine CAS No. 844886-75-5

3-Heptyl-3,6-dihydro-1,2-dioxine

Cat. No.: B14191851
CAS No.: 844886-75-5
M. Wt: 184.27 g/mol
InChI Key: PHCMLVHAXWXEKH-UHFFFAOYSA-N
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Description

3-Heptyl-3,6-dihydro-1,2-dioxine is an organic compound with the molecular formula C₁₁H₂₀O₂ It belongs to the class of 1,2-dioxines, which are characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptyl-3,6-dihydro-1,2-dioxine typically involves the reaction of undeca-1,3-diene with appropriate oxidizing agents . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the dioxine ring. The detailed synthetic route can be found in the literature, such as the work by Greatrex and Taylor .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Heptyl-3,6-dihydro-1,2-dioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.

    Substitution: The heptyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alkanes or alkenes.

Scientific Research Applications

3-Heptyl-3,6-dihydro-1,2-dioxine has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Heptyl-3,6-dihydro-1,2-dioxine involves its interaction with molecular targets through its oxygen atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or activation in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine
  • 3-(Cyclohexylmethyl)-3,6-dihydro-1,2-dioxine
  • 3-Phenyl-3,6-dihydro-1,2-dioxine
  • 3,6-Diphenyl-3,6-dihydro-1,2-dioxine

Uniqueness

3-Heptyl-3,6-dihydro-1,2-dioxine is unique due to its specific heptyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

844886-75-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3-heptyl-3,6-dihydro-1,2-dioxine

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-8-11-9-7-10-12-13-11/h7,9,11H,2-6,8,10H2,1H3

InChI Key

PHCMLVHAXWXEKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1C=CCOO1

Origin of Product

United States

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